3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Overview
Description
3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and biological activity. It is used in various applications, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting intermediate is then treated with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products have diverse applications in medicinal chemistry and industrial processes.
Scientific Research Applications
3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-ethyl-4-methylbenzenesulfonamide
- 4-(trifluoromethyl)benzenesulfonamide
- N-methyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide
Uniqueness
3-[4-(ETHYLSULFAMOYL)PHENYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both the trifluoromethyl group and the sulfonamide moiety. This combination imparts significant chemical stability and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(ethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c1-2-20-26(24,25)14-8-6-12(7-9-14)21-15(23)22-13-5-3-4-11(10-13)16(17,18)19/h3-10,20H,2H2,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUXNTNPZFMOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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